N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound with notable potential in medicinal chemistry. This compound features a unique structural framework, characterized by the presence of a cyclopropyl group, a pyrazole moiety, and a benzo[b]thiophene core. The molecular formula is , indicating a molecular weight of approximately 342.42 g/mol. The compound's structure suggests diverse biological activities, making it an attractive candidate for further pharmacological studies.
The compound has been synthesized and characterized in various research studies, highlighting its potential applications in drug discovery and development. It is cataloged in databases such as DrugBank and PubChem, which provide detailed chemical information and biological activities associated with it .
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide belongs to the class of organic compounds known as benzamides. Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring, and they often exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves several synthetic steps:
These methods require careful optimization to ensure high yields and purity, often involving various purification techniques such as chromatography .
The molecular structure of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 342.42 g/mol |
IUPAC Name | N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide |
SMILES | Cc1ccccc1C(=O)NCCn1cnc(n1)c1ccccc1 |
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide exhibits various chemical reactivity patterns:
The mechanism of action for N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is not fully elucidated but is believed to involve:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Property | Value |
---|---|
pKa | Not available |
LogP | Not available |
Stability | Stable under normal conditions |
These properties suggest that N-(2-(5-cyclopropyl-3-(pyrazin-2-y)-1H-pyrazol - 1 - yl)ethyl ) - benzo[b] thiophene - 2 - carboxamide could have favorable characteristics for drug formulation and delivery .
N-(2-(5-cyclopropyl-3-(pyrazin-2-y)-1H-pyrazol - 1 - yl)ethyl ) - benzo[b] thiophene - 2 - carboxamide has potential applications in various scientific fields:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6